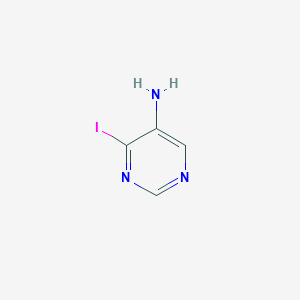

4-Iodopyrimidin-5-amine

Descripción general

Descripción

4-Iodopyrimidin-5-amine is a chemical compound with the molecular formula C4H4IN3 . It is used in various chemical reactions and has a molecular weight of 221 .

Synthesis Analysis

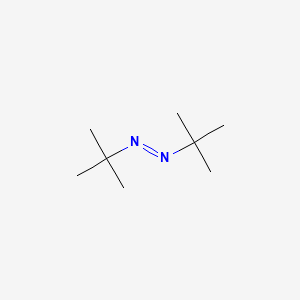

The synthesis of 4-Iodopyrimidin-5-amine involves several steps, including the cyclization of cyanoamidine precursors . The synthesis process is often carried out under microwave irradiation in an eco-friendly approach .Molecular Structure Analysis

The molecular structure of 4-Iodopyrimidin-5-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H4IN3/c5-4-3 (6)1-7-2-8-4/h1-2H,6H2 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Iodopyrimidin-5-amine, focusing on six unique fields:

Pharmaceutical Development

4-Iodopyrimidin-5-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives with potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. Researchers have explored its use in developing new drugs targeting specific enzymes and receptors involved in disease pathways .

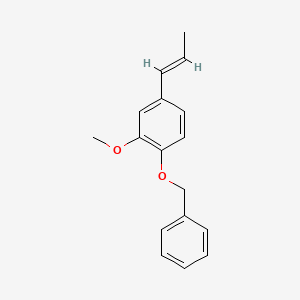

Chemical Synthesis

In organic chemistry, 4-Iodopyrimidin-5-amine serves as a building block for the synthesis of more complex molecules. Its iodine atom is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are essential for forming carbon-carbon bonds. This makes it a crucial component in the creation of diverse chemical libraries for drug discovery .

Material Science

The compound is also investigated for its potential applications in material science. Its unique electronic properties make it suitable for the development of organic semiconductors and conductive polymers. These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Iodopyrimidin-5-amine is studied for its potential as a precursor to agrochemicals. These include herbicides, fungicides, and insecticides that can help protect crops from pests and diseases. Its derivatives may offer improved efficacy and environmental safety compared to existing products .

Biological Research

The compound is used in biological research to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool for probing the mechanisms of various biochemical processes. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets .

Diagnostic Imaging

4-Iodopyrimidin-5-amine derivatives are explored for their potential use in diagnostic imaging. The iodine atom can be replaced with radioactive isotopes, making these compounds suitable for imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These techniques are crucial for diagnosing and monitoring diseases like cancer .

Mecanismo De Acción

While the specific mechanism of action for 4-Iodopyrimidin-5-amine is not explicitly stated, pyrimidine analogs are known to act as anticancer agents through diverse mechanisms of action, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-iodopyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJCJNURUXNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855933 | |

| Record name | 4-Iodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodopyrimidin-5-amine | |

CAS RN |

942067-98-3 | |

| Record name | 4-Iodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

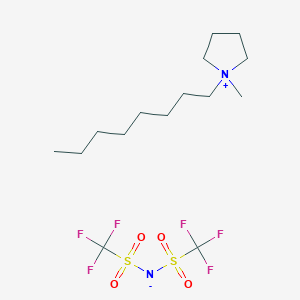

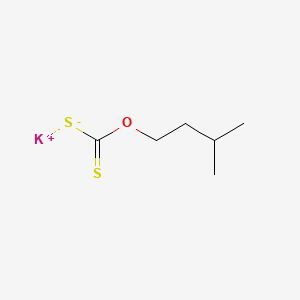

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B3030603.png)

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)